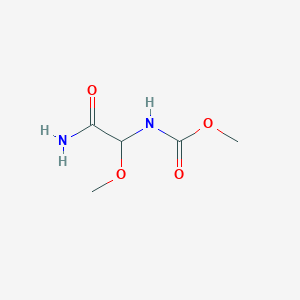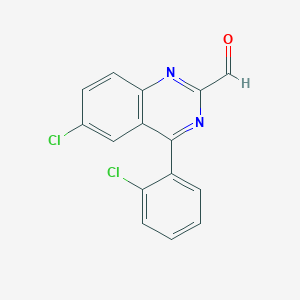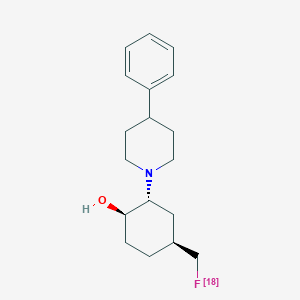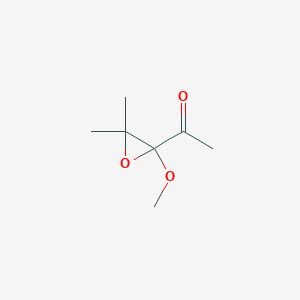
1-(2-Methoxy-3,3-dimethyloxiran-2-yl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-Methoxy-3,3-dimethyloxiran-2-yl)ethanone, also known as MDP2P, is a ketone that is commonly used in the synthesis of illicit drugs such as MDMA and methamphetamine. Despite its association with illegal activities, MDP2P has several scientific research applications that are worth exploring.
Mechanism Of Action
1-(2-Methoxy-3,3-dimethyloxiran-2-yl)ethanone is a ketone that acts as a precursor in the synthesis of various psychoactive drugs. Once synthesized, these drugs act on the central nervous system by increasing the levels of serotonin, dopamine, and norepinephrine in the brain. This leads to the characteristic effects of these drugs, including euphoria, increased sociability, and heightened sensory perception.
Biochemical And Physiological Effects
1-(2-Methoxy-3,3-dimethyloxiran-2-yl)ethanone has several biochemical and physiological effects, including its ability to act as a precursor in the synthesis of various psychoactive drugs. Once synthesized, these drugs act on the central nervous system by increasing the levels of serotonin, dopamine, and norepinephrine in the brain. This leads to the characteristic effects of these drugs, including euphoria, increased sociability, and heightened sensory perception.
Advantages And Limitations For Lab Experiments
1-(2-Methoxy-3,3-dimethyloxiran-2-yl)ethanone has several advantages and limitations for lab experiments. One advantage is its ability to act as a precursor in the synthesis of various psychoactive drugs, which can be used to study the effects of these drugs on the brain. However, 1-(2-Methoxy-3,3-dimethyloxiran-2-yl)ethanone is also associated with illegal activities, which can make it difficult to obtain for research purposes.
Future Directions
There are several future directions for the study of 1-(2-Methoxy-3,3-dimethyloxiran-2-yl)ethanone and its derivatives. One direction is the development of new drugs for the treatment of various diseases, including cancer and neurological disorders. Another direction is the study of the effects of 1-(2-Methoxy-3,3-dimethyloxiran-2-yl)ethanone and its derivatives on the brain and the central nervous system, which can help to improve our understanding of the mechanisms underlying drug addiction and other related disorders.
Conclusion:
In conclusion, 1-(2-Methoxy-3,3-dimethyloxiran-2-yl)ethanone is a ketone that has several scientific research applications, including its use as a precursor in the synthesis of various pharmaceuticals and as a reagent in organic chemistry. Despite its association with illegal activities, 1-(2-Methoxy-3,3-dimethyloxiran-2-yl)ethanone has several advantages and limitations for lab experiments, and there are several future directions for the study of this compound and its derivatives.
Synthesis Methods
1-(2-Methoxy-3,3-dimethyloxiran-2-yl)ethanone can be synthesized using a variety of methods, including the Leuckart-Wallach reaction, the Wacker oxidation, and the Friedel-Crafts acylation. The most common method used for the synthesis of 1-(2-Methoxy-3,3-dimethyloxiran-2-yl)ethanone is the Leuckart-Wallach reaction, which involves the reduction of 3,4-methylenedioxyphenyl-2-nitropropene using ammonium formate and formic acid.
Scientific Research Applications
1-(2-Methoxy-3,3-dimethyloxiran-2-yl)ethanone has several scientific research applications, including its use as a precursor in the synthesis of various pharmaceuticals and as a reagent in organic chemistry. 1-(2-Methoxy-3,3-dimethyloxiran-2-yl)ethanone is also used in the development of new drugs for the treatment of various diseases, including cancer and neurological disorders.
properties
CAS RN |
141080-99-1 |
|---|---|
Product Name |
1-(2-Methoxy-3,3-dimethyloxiran-2-yl)ethanone |
Molecular Formula |
C7H12O3 |
Molecular Weight |
144.17 g/mol |
IUPAC Name |
1-(2-methoxy-3,3-dimethyloxiran-2-yl)ethanone |
InChI |
InChI=1S/C7H12O3/c1-5(8)7(9-4)6(2,3)10-7/h1-4H3 |
InChI Key |
SVSXINAFCIMUJP-UHFFFAOYSA-N |
SMILES |
CC(=O)C1(C(O1)(C)C)OC |
Canonical SMILES |
CC(=O)C1(C(O1)(C)C)OC |
synonyms |
Ethanone, 1-(2-methoxy-3,3-dimethyloxiranyl)- (9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



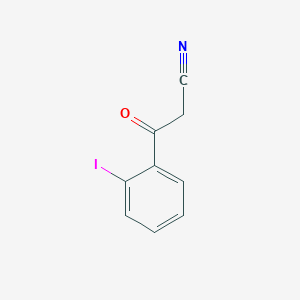
![tert-butyl N-[(3S)-thiolan-3-yl]carbamate](/img/structure/B125633.png)
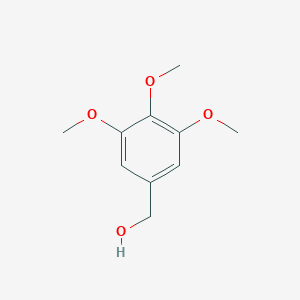
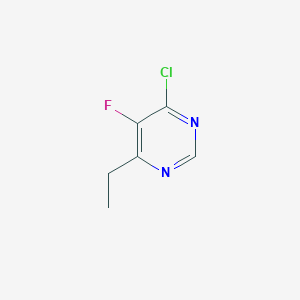
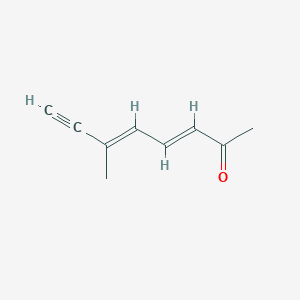
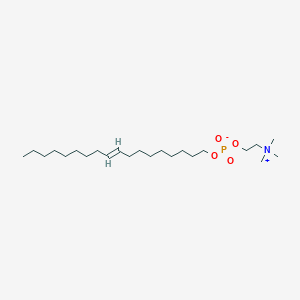
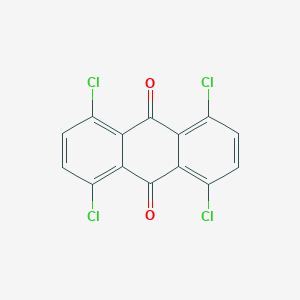
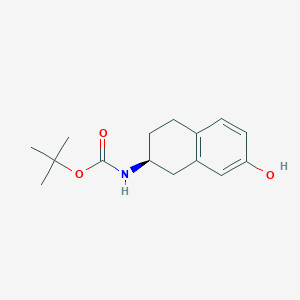
![ethyl 2-[[(7S)-7-[(2-methylpropan-2-yl)oxycarbonylamino]-5,6,7,8-tetrahydronaphthalen-2-yl]oxy]acetate](/img/structure/B125670.png)
